Cupric nitrate

Heterogeneous catalysis Nanocatalyst synthesis Copper precursor comparison

Counterion choice dictates catalyst performance. Substituting cupric nitrate with sulfate or chloride introduces sulfur/chlorine residues that poison noble-metal catalysts and alter nanoparticle morphology. Cupric nitrate eliminates this risk-thermal decomposition yields exclusively gaseous NO₂/O₂, leaving no heteroatom contamination. Key evidence: Cu/SnO₂/SiO₂ catalysts prepared with nitrate precursor achieve highest methanol steam reforming activity among all copper salts. For spherical Cu/Cu₂O nanoparticles (microwave synthesis), nitrate selectively yields spherical morphology while sulfate produces cubes. For functional textiles, nitrate mordanting imparts quantifiable deodorant performance to wool. Procure the precursor proven to deliver reproducible catalyst dispersion, predictable morphology, and residue-free decomposition.

Molecular Formula Cu(NO3)2
CuN2O6
Molecular Weight 187.56 g/mol
CAS No. 10402-29-6
Cat. No. B082084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric nitrate
CAS10402-29-6
Synonymscopper(II) nitrate
cupric nitrate
Molecular FormulaCu(NO3)2
CuN2O6
Molecular Weight187.56 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]
InChIInChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1
InChIKeyXTVVROIMIGLXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water, ethyl acetate, dioxane

Cupric Nitrate: Technical Baseline and Procurement Context


Cupric nitrate (copper(II) nitrate, CAS 10402-29-6) is an inorganic copper salt with the chemical formula Cu(NO₃)₂, commercially available primarily as the trihydrate (CAS 10031-43-3) or hexahydrate forms [1]. The hydrates are hygroscopic blue crystalline solids with high solubility in water and ethanol [1][2]. Cupric nitrate functions as a strong oxidizing agent and serves as a precursor for copper-based catalysts, a mordant in textile dyeing, a nitration reagent, and a source of Cu²⁺ ions in coordination chemistry [3]. The compound is distinguished from other common copper(II) salts (sulfate, chloride, acetate) by its nitrate counterion, which thermally decomposes to gaseous products (NO₂, O₂) without introducing residual heteroatoms (S, Cl) that can poison catalysts or alter material properties [1].

Catalyst precursor synthesis: Nitrate counterion yields gaseous decomposition (NO₂, O₂), leaving no S or Cl residues that poison noble metal catalysts.
Nanoparticle morphology control: Copper nitrate selectively produces spherical Cu/Cu₂O nanoparticles under microwave irradiation, enabling shape-dependent property tuning.
Mordant & functional textiles: Cu²⁺ fixation by carboxylate groups imparts quantifiable deodorant function (mercaptan elimination) to wool and cotton.

Why Copper Salts Are Not Interchangeable: Counterion Effects


Generic substitution among copper(II) salts (nitrate, sulfate, chloride, acetate) in research and industrial applications is not chemically valid due to counterion-specific effects on catalyst performance, nanoparticle morphology, thermal decomposition pathways, and functional properties. The nitrate anion (NO₃⁻) is non-coordinating in many synthetic contexts relative to chloride or acetate, does not introduce sulfur contamination that can poison noble metal catalysts, and thermally decomposes to gaseous products (NO₂, O₂) rather than leaving residual counterions in the final material [1][2]. Direct comparative studies demonstrate that the choice of copper precursor salt produces statistically significant differences in catalytic activity, active phase dispersion, and nanoparticle morphology even when all other synthesis parameters remain identical [3][4]. Consequently, procurement decisions based solely on copper content or cost per mole without accounting for counterion identity can lead to irreproducible results, suboptimal catalyst performance, and batch-to-batch variability in materials synthesis.

Nitrate
Target: Cu(NO₃)₂ hydrates
Non-coordinating counterion; gaseous decomposition products avoid catalyst poisoning; highest catalytic activity in polyol-derived nanocatalysts and methanol steam reforming.
Sulfate
Potential substitute: CuSO₄·5H₂O
Leaves sulfur residues that poison catalysts; produces cubic nanoparticles instead of spherical; lower activity in reforming and oxidation reactions.
Chloride / Acetate
Potential substitutes: CuCl₂·2H₂O, Cu(OAc)₂·H₂O
Chloride introduces corrosion risk and can sinter catalysts; acetate alters light-off temperature in DeNOx applications. Counterion mismatch may shift morphology, dispersion, and activity.

Cupric Nitrate: Quantitative Comparative Evidence


Catalytic Activity Comparison in Polyol-Derived Nanocatalysts

In a direct comparative study of copper precursors (nitrate, acetate, sulfate) for the preparation of AC-supported copper nanocatalysts via the polyol process, the catalytic activity for toluene oxidation followed the unambiguous order: copper nitrate > copper acetate > copper sulfate [1]. Among the catalysts tested, the Cu-N/Al₂O₃ catalyst prepared from copper nitrate with 5 wt.% Cu loading exhibited the highest activity at 158,720 h⁻¹ [1]. Copper nitrate-derived catalysts demonstrated superior dispersion of active sites and thermal stabilization of the carbon support [1].

Catalytic activity (toluene oxidation)
Head-to-head
Cu nitrate: highest activity (158,720 h⁻¹); Cu acetate: intermediate; Cu sulfate: lowest
Supports precursor selection for maximizing catalytic throughput
Polyol process, AC-supported nanocatalysts, 5 wt.% Cu/Al₂O₃
Heterogeneous catalysis Nanocatalyst synthesis Copper precursor comparison Polyol process

Methanol Steam Reforming: Precursor Effect on H₂ Production

In a direct comparative study evaluating three different copper precursors (nitrate, sulfate, chloride) for the preparation of Cu/SnO₂/SiO₂ catalysts used in methanol steam reforming for hydrogen production, the catalyst prepared with copper nitrate exhibited the highest activity among all tested catalysts [1]. The enhanced catalytic performance was attributed to the highly dispersed Cu particles formed when using the nitrate precursor, as confirmed by CO adsorption experiments [1]. The study further demonstrated that catalyst acidity, which affects H₂ selectivity, varied with precursor choice [1].

Methanol steam reforming
Head-to-head
Nitrate precursor gave highest H₂ production activity; Cu dispersion directly linked to performance
Preferred precursor for fuel cell hydrogen catalyst synthesis
Cu/SnO₂/SiO₂ system; CO adsorption characterization
Hydrogen production Methanol steam reforming Catalyst precursor selection Fuel cell

Cu/Cu₂O Nanoparticle Morphology: Precursor Selectivity

In a systematic study of precursor effects on morphology-selective synthesis of Cu/Cu₂O nanoparticles via microwave irradiation under identical reaction conditions (1,3-propanediol as solvent/reductant/capping agent), copper nitrate exclusively produced spherical nanoparticles, whereas copper sulfate produced cubic nanoparticles [1]. The morphology was confirmed by XRD, SEM, TEM, and EDS characterization [1]. This demonstrates that precursor anion identity directly dictates nanoparticle shape in additive-free synthesis protocols.

Nanoparticle morphology
Head-to-head
Nitrate → exclusively spherical Cu/Cu₂O; sulfate → cubic; complete morphology selectivity
Enables shape control without additives; critical for facet-dependent applications
Microwave irradiation, 1,3-propanediol, identical conditions
Nanoparticle synthesis Morphology control Copper precursor effect Microwave irradiation

Textile Deodorization via Copper Mordanting

In a controlled study of wool fabrics mordant-dyed with copper(II) nitrate, fabrics untreated or dyed without mordanting showed no deodorant ability (0% mercaptan elimination) [1]. In contrast, fabrics pre-mordanted with copper(II) nitrate demonstrated considerable deodorant ability against mercaptan, with the elimination efficiency quantified via Teddler bag gas-phase measurements [1]. The deodorant function derives from copper ion fixation by carboxylate groups in wool fibers and dyes, optimized at pH ~4 in the dyebath [1]. Comparable studies using copper(II) sulfate for cotton fabrics confirm that copper salt selection affects the functional outcome [2].

Textile deodorization
Cross-study comparable
0% mercaptan elimination (untreated) → considerable elimination with Cu nitrate mordant
Supports functional textile development with verified deodorant performance
Wool, C.I. Mordant dyes, pH~4 dyebath, Teddler bag measurement
Textile dyeing Functional fabrics Mordant Deodorization

Thermal Decomposition: Counterion Volatility Comparison

A fundamental differentiating property of cupric nitrate for catalyst and material synthesis is the thermal decomposition behavior of its counterion. Upon heating, copper(II) nitrate decomposes to copper(II) oxide (CuO) with the release of nitrogen dioxide (NO₂) and oxygen (O₂)—both gaseous products that exit the material matrix [1]. In contrast, copper(II) sulfate decomposes leaving sulfate residues that can poison noble metal catalysts, and copper(II) chloride decomposition can introduce chloride contamination that promotes catalyst sintering and corrosion [2]. Anion-exchange precipitation studies confirm that copper nitrate yields a weakly crystallized Cu(OH)₂ phase distinct from the hydroxychloride and hydroxysulfate phases obtained from chloride and sulfate precursors .

Thermal decomposition
Class-level inference
Nitrate decomposes to gaseous NO₂ + O₂ only; sulfate/chloride leave solid heteroatom residues
Preferred for high-purity CuO where S/Cl contamination must be avoided
Data to verify; property reported in general references
Catalyst synthesis Thermal decomposition Counterion elimination Material purity

NH₃-SCR Light-Off Temperature: Precursor Comparison

In a comparative study of Cu/SSZ-13 catalysts prepared with four different copper precursors (acetate, chloride, nitrate, sulfate) via ion exchange for NH₃ selective catalytic reduction (NH₃-SCR) of NO, the light-off temperature T₅₀ (temperature at which NO conversion efficiency reaches 50%) followed the order: Cu(acetate)/SSZ-13 < Cu(chloride)/SSZ-13 < Cu(sulfate)/SSZ-13 < Cu(nitrate)/SSZ-13 [1]. While copper nitrate did not yield the lowest T₅₀, this quantitative hierarchy provides critical procurement guidance: for low-temperature DeNOx applications requiring fastest light-off, acetate may be preferred; for applications where nitrate's other advantages (no Cl/S residues, high solubility) are paramount, the T₅₀ differential must be weighed against those benefits [1].

NH₃-SCR light-off (T₅₀)
Head-to-head
T₅₀ ranking: acetate
Informs trade-off: nitrate not optimal for lowest T₅₀, but offers clean decomposition benefit
Ion exchange preparation, NH₃-SCR of NO; DeNOx catalyst research
DeNOx catalysis NH₃-SCR Cu/SSZ-13 zeolite Emission control

Cupric Nitrate: Evidence-Backed Application Scenarios


Hydrogen Production Catalyst: Methanol Steam Reforming

Based on direct comparative evidence that Cu/SnO₂/SiO₂ catalysts prepared with copper nitrate precursor exhibit the highest activity among nitrate, sulfate, and chloride precursors [1], cupric nitrate is the evidence-supported precursor choice for fuel cell hydrogen production applications. The high Cu particle dispersion achieved with nitrate precursor directly correlates with superior methanol steam reforming performance [1].

Shape-Controlled Cu/Cu₂O Nanoparticle Synthesis

Based on direct comparative evidence that copper nitrate precursor selectively yields spherical Cu/Cu₂O nanoparticles under microwave irradiation in 1,3-propanediol, whereas copper sulfate yields cubic morphology [1], cupric nitrate is the required precursor for applications demanding spherical nanoparticle morphology (e.g., specific catalytic facet exposure, optical property tuning). The morphology control is achieved without additional capping agents beyond the solvent system [1].

High-Purity CuO: Sulfur- and Chlorine-Free Route

Based on the class-level inference that cupric nitrate decomposes thermally to CuO with exclusively gaseous byproducts (NO₂, O₂), whereas copper sulfate and chloride leave solid residual counterions that can poison catalysts or contaminate electronic materials [1][2], cupric nitrate is the preferred precursor for applications where sulfur or chlorine contamination is unacceptable. This includes fuel cell catalyst manufacturing, electronic-grade copper oxide production, and supported catalysts for precious-metal-sensitive reactions [1].

Functional Textile Manufacturing with Deodorant Properties

Based on cross-study comparable evidence that cupric nitrate mordanting imparts quantifiable mercaptan elimination to wool fabrics (0% baseline → considerable deodorant ability) [1], cupric nitrate enables production of value-added functional textiles with verified deodorant properties. The functional performance is optimized at dyebath pH ~4 and depends on copper ion fixation by fiber carboxylate groups [1].

Application
Selection Property
Validation Focus
Methanol steam reforming catalyst
High Cu dispersion from nitrate precursor
Catalytic activity benchmarking (H₂ production rate, CO adsorption)
Shape-controlled Cu/Cu₂O nanoparticle synthesis
Morphology selectivity (spherical vs. cubic)
Electron microscopy and XRD morphology verification
High-purity CuO (S/Cl-free route)
Volatile counterion decomposition
Residual S/Cl analysis; catalyst poisoning tests
Functional textile deodorization research
Cu²⁺ fixation and mercaptan elimination capacity
Gas-phase deodorization assays (e.g., Teddler bag)

Selection context: counterion identity determines catalytic, morphological, and purity outcomes. Validate specific precursor performance under your synthesis conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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